2-(2-Methylprop-2-enylsulfonyl)pyridine
Description
2-(2-Methylprop-2-enylsulfonyl)pyridine is a pyridine derivative featuring a sulfonyl group (-SO₂-) substituted at the 2-position of the pyridine ring, with the sulfonyl moiety further attached to a 2-methylprop-2-enyl (allyl) group. The molecular formula is C₉H₁₁NO₂S, with an approximate molecular weight of 197.07 g/mol.
Properties
CAS No. |
156050-34-9 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(2-methylprop-2-enylsulfonyl)pyridine |
InChI |
InChI=1S/C9H11NO2S/c1-8(2)7-13(11,12)9-5-3-4-6-10-9/h3-6H,1,7H2,2H3 |
InChI Key |
VGOOYJUBQIDSAX-UHFFFAOYSA-N |
SMILES |
CC(=C)CS(=O)(=O)C1=CC=CC=N1 |
Canonical SMILES |
CC(=C)CS(=O)(=O)C1=CC=CC=N1 |
Synonyms |
Pyridine,2-[(2-methyl-2-propenyl)sulfonyl]-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 2-(2-Methylprop-2-enylsulfonyl)pyridine and Analogs
Key Observations:
- The electron-withdrawing sulfonyl group activates the pyridine ring toward electrophilic substitution at the 4- and 6-positions .
- Solubility : The allyl sulfonyl derivative is less water-soluble than the sodium sulfonate analog () but more soluble in organic solvents than the thioether derivative ().
- Reactivity : The allyl group may undergo polymerization or Diels-Alder reactions, a feature absent in simpler sulfonylpyridines .
Pharmacological and Industrial Relevance
- Medicinal Chemistry : Sulfonylpyridines are explored as enzyme inhibitors (e.g., kinase inhibitors) due to their ability to mimic phosphate groups. The allyl sulfonyl variant’s bulk may enhance target specificity but reduce bioavailability compared to smaller analogs .
- Industrial Use : Sodium 2-methylprop-2-ene-1-sulphonate () is employed as a surfactant, while the allyl sulfonylpyridine derivative remains primarily a research chemical for specialized syntheses.
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